In Vitro Potency in Glutaminyl Cyclase (QC) Inhibition for Alzheimer's Disease Research
In a direct head-to-head comparison within the same study, the (Cyclopentylmethyl)hydrazine-derived inhibitor (compound 214) was the most potent in vitro, exhibiting an IC50 of 0.1 nM against human glutaminyl cyclase (hQC) [1]. This represents a 290-fold improvement over the comparator PQ912, a clinical-stage QC inhibitor with an IC50 of 29 nM in the same assay [1].
| Evidence Dimension | In vitro inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.1 nM (Compound 214) |
| Comparator Or Baseline | PQ912 (IC50 = 29 nM) |
| Quantified Difference | 290-fold more potent |
| Conditions | Human glutaminyl cyclase (hQC) inhibition assay |
Why This Matters
This 290-fold difference in potency is a definitive, quantifiable reason to select (Cyclopentylmethyl)hydrazine as a key starting material for synthesizing this class of potent inhibitors, directly impacting assay sensitivity and potential therapeutic windows in Alzheimer's disease research.
- [1] Van Manh, N., et al. (2021). Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design. European Journal of Medicinal Chemistry, 221, 113509. View Source
